Defoslimod

Description

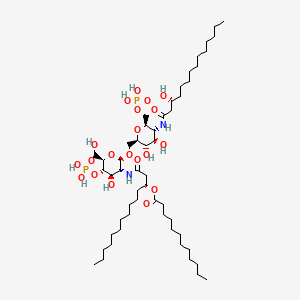

structure in first source

Properties

CAS No. |

171092-39-0 |

|---|---|

Molecular Formula |

C52H100N2O20P2 |

Molecular Weight |

1135.3 g/mol |

IUPAC Name |

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate |

InChI |

InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |

InChI Key |

GOWLTLODGKPXMN-MWJFIXGVSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |

Synonyms |

DEFOSLIMOD |

Origin of Product |

United States |

Foundational & Exploratory

Defoslimod and its Mechanism of Action in Innate Immunity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Defoslimod is a sphingosine-1-phosphate (S1P) receptor modulator, a class of drugs known for their immunomodulatory effects. While the primary mechanism of action of S1P receptor modulators has been extensively studied in the context of adaptive immunity, particularly in lymphocyte trafficking, emerging evidence highlights their significant impact on the innate immune system. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in innate immunity, drawing upon the established knowledge of related S1P receptor modulators like fingolimod. This document details the molecular interactions, effects on key innate immune cells, and the downstream consequences for inflammatory responses.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling in Immunity

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including those central to the immune response.[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5.[3][4][5] These receptors are expressed on various immune cells, and their activation triggers downstream signaling cascades that influence cell trafficking, activation, and cytokine production.[6][7]

The innate immune system, the body's first line of defense, is comprised of a variety of cells including macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells.[6] S1P receptors are expressed on these innate immune cells, suggesting a direct role for S1P signaling in their function.[6]

This compound: A Sphingosine-1-Phosphate Receptor Modulator

This compound belongs to the class of S1P receptor modulators. While specific public domain data on this compound's receptor selectivity and binding affinities are limited, its mechanism is predicated on its interaction with S1P receptors. Similar to other drugs in its class, this compound likely acts as a functional antagonist of the S1P1 receptor.[7] This functional antagonism is achieved through receptor binding, leading to its internalization and degradation, thereby rendering the cell unresponsive to the endogenous S1P gradient.[8]

Mechanism of Action in Innate Immunity

The immunomodulatory effects of S1P receptor modulators extend beyond their well-documented impact on lymphocyte trafficking. These compounds directly influence the function of key players in the innate immune system, primarily antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][9] The primary mechanism involves the alteration of their activation state and the suppression of pro-inflammatory responses.

Impact on Dendritic Cells (DCs)

Dendritic cells are potent APCs that bridge the innate and adaptive immune systems. S1P receptor modulators have been shown to decrease the pro-inflammatory capabilities of DCs.[1][9]

-

Modulation of Surface Markers: Treatment with fingolimod, a well-studied S1P receptor modulator, has been observed to alter the expression of surface markers on DCs. This includes changes in the levels of molecules crucial for T cell activation.[1]

-

Inhibition of Pro-inflammatory Cytokine Release: A key effect of S1P receptor modulation on DCs is the reduction in the secretion of pro-inflammatory cytokines.[1] This dampens the inflammatory milieu and subsequent activation of adaptive immune responses.

Effects on Monocytes and Macrophages

Monocytes and macrophages are critical phagocytic cells and sources of inflammatory mediators. S1P receptor modulators can influence their function to create a less inflammatory phenotype.

-

Reduced Cytokine Production: Similar to their effect on DCs, these modulators inhibit the release of pro-inflammatory cytokines from monocytes and macrophages.[1]

-

Modulation of Activation State: By altering S1P receptor signaling, these drugs can influence macrophage polarization, potentially skewing them towards an anti-inflammatory M2 phenotype.

Signaling Pathways

The binding of this compound to S1P receptors on innate immune cells is expected to trigger a cascade of intracellular events. The S1P1 receptor, a primary target for this class of drugs, couples to the Gi alpha subunit of heterotrimeric G proteins.[6]

Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the G protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway.[6] The culmination of these signaling events is a modulation of transcription factors, such as NF-κB, which are critical for the expression of pro-inflammatory genes.

Quantitative Data

Specific quantitative data for this compound's effects on innate immune cells are not widely available in the public domain. The following table summarizes representative data for the broader class of S1P receptor modulators, primarily fingolimod, to provide a comparative context.

| Parameter | Cell Type | Effect | Reported Value/Change | Reference |

| Receptor Selectivity | - | Functional antagonism | S1P1, S1P3, S1P4, S1P5 (Fingolimod) | [7] |

| Cytokine Release | Dendritic Cells | Inhibition of TNF-α | Significant reduction | [1] |

| Cytokine Release | Monocytes | Inhibition of IL-6 | Significant reduction | [1] |

| Surface Marker Expression | Dendritic Cells | Downregulation of CD83 | Observed | [1] |

| Surface Marker Expression | Dendritic Cells | Downregulation of HLA-DR | Observed | [1] |

Experimental Protocols

The investigation of S1P receptor modulators on innate immunity employs a range of in vitro and ex vivo cellular immunology techniques.

Isolation and Culture of Innate Immune Cells

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Monocyte and Dendritic Cell Differentiation: Monocytes can be purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. Dendritic cells can be generated by culturing monocytes with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).

In Vitro Stimulation and Drug Treatment

-

Isolated innate immune cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Cells are co-incubated with varying concentrations of the S1P receptor modulator (e.g., this compound) to assess its effects.

Analysis of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.

-

Flow Cytometry (Intracellular Cytokine Staining): Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.

Analysis of Surface Marker Expression

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for various cell surface markers (e.g., CD80, CD83, CD86, HLA-DR). The expression levels of these markers are then quantified using a flow cytometer.

Conclusion

This compound, as an S1P receptor modulator, is poised to exert significant immunomodulatory effects on the innate immune system. By functionally antagonizing S1P receptors, particularly S1P1, on innate immune cells such as dendritic cells and monocytes, this compound can likely suppress their pro-inflammatory functions. This includes the inhibition of key inflammatory cytokine production and the modulation of cell surface markers involved in T cell activation. While further research is needed to elucidate the specific molecular interactions and quantitative effects of this compound, the established mechanism of action for this class of drugs provides a strong framework for understanding its therapeutic potential in inflammatory and autoimmune diseases. The continued investigation into the intricate role of S1P signaling in innate immunity will undoubtedly pave the way for the development of more targeted and effective immunomodulatory therapies.

References

- 1. Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural determinants of sphingosine-1-phosphate receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomolther.org [biomolther.org]

- 5. What are S1PRs modulators and how do they work? [synapse.patsnap.com]

- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. biomolther.org [biomolther.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the OM-174 Toll-like Receptor 2/4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

OM-174 is a synthetic analogue of Lipid A, the endotoxic principle of lipopolysaccharide (LPS), which exhibits potent immunomodulatory properties. It functions as a dual agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key pattern recognition receptors of the innate immune system. Activation of these receptors by OM-174 triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the activation of various immune cells. This technical guide provides a comprehensive overview of the OM-174-mediated TLR2/4 signaling pathway, including its mechanism of action, downstream cellular responses, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology, oncology, and drug development.

Introduction to OM-174

OM-174 is a structurally defined, synthetic lipid A analogue developed for its immunostimulatory and anti-tumor activities.[1][2] Unlike its parent molecule, bacterial LPS, which can induce septic shock, OM-174 is designed to have a more favorable safety profile while retaining potent immune-activating capabilities.[1] Its primary mechanism of action involves the engagement and activation of TLR2 and TLR4, making it a subject of interest for its potential as a vaccine adjuvant and an anti-cancer therapeutic agent.[1][2]

The OM-174-Mediated TLR2 and TLR4 Signaling Pathways

OM-174 initiates an immune response by binding to and activating TLR2 and TLR4. This dual agonism allows for the engagement of multiple downstream signaling cascades, leading to a robust and multifaceted immune activation.

TLR4 Signaling Pathway

The activation of TLR4 by OM-174 is a multi-step process involving co-receptors MD-2 and CD14. The binding of OM-174 to this receptor complex induces a conformational change that initiates intracellular signaling through two distinct pathways: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

TRIF-Dependent Pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β). This pathway also contributes to the late-phase activation of NF-κB.

Caption: OM-174 activates TLR4 leading to MyD88- and TRIF-dependent signaling.

TLR2 Signaling Pathway

OM-174 also activates TLR2, which forms heterodimers with either TLR1 or TLR6 to recognize different lipid-based molecules. The activation of TLR2 by OM-174 predominantly proceeds through the MyD88-dependent pathway, leading to the activation of NF-κB and MAPKs, and subsequent production of inflammatory cytokines.

Caption: OM-174 activates TLR2 leading to MyD88-dependent signaling.

Immunological Consequences of OM-174 Signaling

The activation of TLR2 and TLR4 by OM-174 results in a range of immunological effects, including the production of cytokines and the activation of various immune cells.

Cytokine Production

Clinical and preclinical studies have demonstrated that OM-174 induces the secretion of several key cytokines. A phase I clinical trial in patients with refractory solid tumors (NCT01800812) reported the following cytokine responses to OM-174 administration:[1][3][4]

-

IL-6 and TNF-α: Peaks in concentration were observed after the first infusion, with a progressive decrease upon subsequent injections, suggesting the development of tolerance.[1][4]

-

IL-8 and IL-10: Peaks in concentration were observed after each injection of OM-174.[1][4]

-

IL-1β and IL-12: These cytokines were not detectable.[1]

Table 1: Summary of Cytokine Responses to OM-174 in a Phase I Clinical Trial

| Cytokine | Response Pattern |

| TNF-α | Peak after the first infusion, then decreased |

| IL-6 | Peak after the first infusion, then decreased |

| IL-8 | Peak after each injection |

| IL-10 | Peak after each injection |

| IL-1β | Not detectable |

| IL-12 | Not detectable |

Note: This table summarizes qualitative data from the Isambert et al. (2013) study. Specific quantitative values were not provided in the publication.

Cellular Immune Activation

OM-174 has been shown to activate several types of immune cells, contributing to its anti-tumor effects.

-

Natural Killer (NK) Cells: A progressive increase in NK cell number and activity was observed in patients receiving the highest dose of OM-174 (1000 μg/m²) in the phase I trial.[1][4]

-

Dendritic Cells (DCs): Preclinical studies have shown that OM-174 induces the migration and maturation of dendritic cells, which are crucial for initiating adaptive immune responses.[2]

Experimental Protocols

This section provides representative, detailed methodologies for key experiments relevant to the study of OM-174's effects on the immune system. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.

Multiplex Cytokine Assay (Luminex-based)

This protocol describes a method for the simultaneous quantification of multiple cytokines in patient serum or plasma samples.

Materials:

-

Multiplex cytokine bead-based immunoassay kit (e.g., Bio-Plex, Milliplex)

-

96-well filter plate

-

Vacuum manifold

-

Luminex instrument (e.g., Bio-Plex 200)

-

Assay buffer, wash buffer, detection antibody, streptavidin-phycoerythrin (SAPE)

-

Recombinant cytokine standards

-

Patient serum or plasma samples

Procedure:

-

Prepare Standards: Reconstitute and serially dilute the recombinant cytokine standards according to the manufacturer's instructions to generate a standard curve.

-

Prepare Samples: Thaw patient serum or plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Dilute samples as recommended by the assay manufacturer.

-

Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

-

Add Beads: Add the antibody-coupled magnetic beads to each well of the plate. Wash the beads twice with wash buffer.

-

Incubation with Standards and Samples: Add the prepared standards and samples to the appropriate wells. Incubate on a plate shaker at room temperature for 1-2 hours, protected from light.

-

Wash: Wash the plate three times with wash buffer.

-

Add Detection Antibody: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker at room temperature for 30-60 minutes.

-

Wash: Wash the plate three times with wash buffer.

-

Add Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) to each well. Incubate on a plate shaker at room temperature for 10-30 minutes.

-

Wash: Wash the plate three times with wash buffer.

-

Resuspend and Read: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.

-

Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.

Caption: A representative workflow for a multiplex cytokine assay.

Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This protocol outlines a classic method for measuring the cytotoxic activity of NK cells.

Materials:

-

Effector cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells from patients.

-

Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis).

-

Chromium-51 (⁵¹Cr) sodium chromate.

-

Fetal bovine serum (FBS).

-

RPMI-1640 medium.

-

96-well V-bottom plate.

-

Gamma counter.

-

Triton X-100 or similar detergent.

Procedure:

-

Target Cell Labeling: a. Resuspend K562 cells at 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a CO₂ incubator, with occasional mixing. c. Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr. d. Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.

-

Assay Setup: a. Plate 100 µL of the labeled target cells into each well of a 96-well V-bottom plate. b. Prepare serial dilutions of the effector cells (PBMCs or NK cells) to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1). c. Add 100 µL of the effector cell suspensions to the wells containing the target cells. d. Spontaneous Release Control: Add 100 µL of medium only to several wells with target cells. e. Maximum Release Control: Add 100 µL of medium containing 1% Triton X-100 to several wells with target cells.

-

Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C in a CO₂ incubator.

-

Harvesting Supernatant: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.

-

Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

-

Calculation of Cytotoxicity:

-

Percent specific lysis = [ (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM) ] x 100

-

TLR4 Polymorphism Analysis (PCR-RFLP)

This protocol describes a method to analyze common single nucleotide polymorphisms (SNPs) in the TLR4 gene, such as Asp299Gly and Thr399Ile.

Materials:

-

Genomic DNA extracted from patient blood samples.

-

PCR primers specific for the TLR4 region containing the SNP of interest.

-

Taq DNA polymerase and dNTPs.

-

Restriction enzyme specific for the SNP (the choice of enzyme depends on the SNP and primer design).

-

Agarose gel and electrophoresis equipment.

-

DNA loading dye and size standard.

-

UV transilluminator.

Procedure:

-

PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. b. Perform PCR using an optimized thermal cycling program (denaturation, annealing, and extension steps).

-

Restriction Enzyme Digestion: a. Incubate the PCR product with the specific restriction enzyme at its optimal temperature for a sufficient duration to ensure complete digestion.

-

Agarose Gel Electrophoresis: a. Load the digested PCR products onto an agarose gel along with a DNA size standard. b. Run the gel at a constant voltage until the fragments are adequately separated.

-

Visualization and Genotyping: a. Visualize the DNA fragments under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). b. Determine the genotype based on the pattern of the DNA fragments. The presence or absence of the restriction site due to the SNP will result in different fragment sizes.

Conclusion

OM-174 represents a promising immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR2 and TLR4. Its ability to induce a robust cytokine response and activate key immune effector cells underscores its potential in cancer immunotherapy and as a vaccine adjuvant. The technical information and representative protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic applications of OM-174 and other TLR agonists. Further research is warranted to fully elucidate the specific downstream signaling events and to optimize the clinical application of this potent immune modulator.

References

- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Defoslimod: A Synthetic Lipid A Analogue for Immuno-Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Defoslimod (also known as OM-174) is a synthetic analogue of the lipid A moiety derived from E. coli lipopolysaccharide (LPS). As a potent agonist of Toll-like Receptor 4 (TLR4) and to a lesser extent TLR2, this compound has been investigated for its immunotherapeutic properties, particularly in the context of cancer treatment. By activating the innate immune system, this compound stimulates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the activation of various immune effector cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental methodologies.

Introduction

The innate immune system serves as the first line of defense against invading pathogens and cellular abnormalities, such as cancer. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in initiating innate immune responses. TLR4, in particular, recognizes pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that results in the production of inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately leading to the orchestration of an adaptive immune response.

This compound is a synthetic triacyl lipid A partial structure designed to mimic the immunostimulatory properties of natural lipid A while potentially offering a more favorable safety profile. Its development as a cancer immunotherapeutic agent stems from the principle that controlled activation of the innate immune system can lead to potent anti-tumor effects.

Physicochemical Properties

This compound's structure as a triacylated lipid A partial structure influences its physical and biological properties. In aqueous solutions, this compound aggregates adopt a micellar HI structure. The gel to liquid-crystalline phase transition temperature (Tc) of its hydrocarbon chains is 0°C, indicating high fluidity of the acyl chains at physiological temperature (37°C)[1]. This high fluidity is believed to facilitate its interaction with and intercalation into cell membranes.

| Property | Value | Reference |

| Molecular Area (at 30 mN x m-1) | 0.78 ± 0.04 nm² | [1] |

| Gel to Liquid-Crystalline Phase Transition (Tc) | 0°C | [1] |

Mechanism of Action: TLR4 Agonism

This compound exerts its immunostimulatory effects primarily through the activation of the TLR4 signaling pathway. As a lipid A analogue, it is recognized by the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of immune cells such as macrophages and dendritic cells. This binding event induces the dimerization of TLR4, initiating a downstream intracellular signaling cascade.

TLR4 Signaling Pathways

Upon activation, TLR4 signals through two principal downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

-

MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

TRIF-Dependent Pathway: This pathway is initiated from the endosome following the internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).

While it is established that this compound activates TLR4, specific studies delineating a potential bias towards either the MyD88 or TRIF pathway for this compound are not publicly available. However, for a synthetic TLR4 agonist adjuvant, the synergistic engagement of both MyD88 and TRIF has been shown to be essential for inducing a potent TH1-cell polarization[2].

Preclinical Data

In Vitro Immunostimulatory Activity

Preclinical studies have demonstrated the ability of this compound to activate immune cells in vitro. In human mononuclear cells, this compound was found to be approximately 10-fold less active in inducing Interleukin-6 (IL-6) compared to hexa-acyl lipid A[1]. In contrast, it was equally active in inducing nitric oxide (NO) production in murine macrophages, indicating species-specific differences in cellular responses[1].

| Cell Type | Response Measured | Relative Activity (this compound vs. Hexa-acyl lipid A) | Reference |

| Human Mononuclear Cells | IL-6 Induction | ~10-fold less active | [1] |

| Murine Macrophages | Nitric Oxide (NO) Production | Equally active | [1] |

Dendritic Cell Activation

This compound has been shown to induce the migration and maturation of murine dendritic cells (DCs) in vivo. Administration of this compound led to the migration of DCs to T-cell areas of lymphoid organs and their maturation, as evidenced by the high-level expression of MHC class II and co-stimulatory molecules. The potency of this compound in inducing these effects was reported to be close to that of E. coli LPS.

In Vivo Anti-Tumor Efficacy

In a preclinical model of peritoneal carcinomatosis in BDIX rats induced by syngeneic PROb colon cancer cells, intravenous administration of this compound (1 mg/kg, 15 times every other day) induced complete regression of tumors and hemorrhagic ascites in 90% of the animals[3][4]. This anti-tumor effect was associated with the infiltration of lymphocytes, macrophages, and fibroblasts into the tumor, as well as the induction of apoptosis in tumor cells[3]. Importantly, rats cured by this compound treatment were immunized against a subsequent challenge with the same tumor cells[3].

Clinical Data: Phase I Trial in Solid Tumors

A Phase I clinical trial (NCT01800812) was conducted to evaluate the safety, maximum tolerated dose (MTD), and biological response of intravenously administered this compound in patients with refractory solid tumors[4][5][6].

Study Design

-

Population: 17 patients with refractory solid tumors.

-

Dosing: this compound was administered twice weekly for a total of 5, 10, or 15 injections at doses of 600, 800, or 1000 µg/m²[5][6].

-

Primary Objective: Determine the MTD and recommended Phase II dose.

Safety and Tolerability

This compound was generally well-tolerated. The most common treatment-related adverse events were chills, fever, nausea/vomiting, diarrhea, fatigue, and headache[5][6]. No hematological side effects were observed[5][6]. The MTD was not established as no dose-limiting toxicity was observed up to the highest dose of 1000 µg/m²[5][6].

Pharmacodynamics and Clinical Activity

-

Cytokine Induction: Peaks of IL-8 and IL-10 concentrations were observed after each injection of this compound. Peaks of TNF-α and IL-6 were detected after the first infusion and progressively decreased with subsequent infusions, suggesting the development of tolerance[5][6].

-

NK Cell Activity: A progressive increase in Natural Killer (NK) cell number and activity was observed only in patients receiving the 1000 µg/m² dose[5][6].

-

Clinical Response: Three patients exhibited disease stabilization with a mean duration of 4 months[5][6].

| Dose Level | Biological Response |

| 600 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α) |

| 800 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α) |

| 1000 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α)Progressive increase in NK cell number and activity |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and specific in vitro and in vivo studies are not extensively available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (OM-174) is not publicly available. The synthesis of lipid A analogues is a complex multi-step process generally involving the stereoselective glycosylation of protected glucosamine donors and acceptors, followed by the introduction of acyl chains and phosphate groups, and subsequent deprotection steps.

References

- 1. Physicochemical characteristics of triacyl lipid A partial structure OM-174 in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MyD88 and TRIF synergistic interaction is required for TH1-cell polarization with a synthetic TLR4 agonist adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of the Defoslimod compound

A comprehensive search has revealed no publicly available information regarding a compound named "Defoslimod."

This lack of information could be due to several reasons:

-

Novelty or Confidentiality: The compound may be a very recent discovery and has not yet been disclosed in scientific literature or public databases. It could also be an internal designation for a compound under development within a pharmaceutical or research organization, with details remaining confidential.

-

Alternative Nomenclature: The compound might be more commonly known by a different chemical name, a code name (e.g., a combination of letters and numbers), or a brand name if it has reached later stages of development.

-

Misspelling: There is a possibility that the name "this compound" is misspelled.

Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data tables, or signaling pathway diagrams for "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:

-

Verify the spelling and any known aliases for the compound of interest.

-

Consult proprietary or internal databases if they are affiliated with an organization that may have access to non-public information.

-

Monitor scientific literature and patent databases for the future disclosure of information on novel compounds.

Should information on "this compound" become publicly available, a detailed technical guide could be compiled.

Defoslimod (OM-174) for cancer immunotherapy research

An In-depth Technical Guide to Defoslimod (OM-174) for Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (OM-174) is a synthetic, purified analogue of Lipid A, the biologically active component of lipopolysaccharide (LPS). It functions as a potent immunomodulator by acting as a dual agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4). Unlike direct cytotoxic agents, this compound's therapeutic potential in oncology lies in its ability to activate the innate immune system, leading to a cascade of events that promotes anti-tumor immunity. Preclinical models have demonstrated significant efficacy, including complete tumor regression in a rat model of peritoneal carcinomatosis.[1][2][3] A Phase I clinical trial in patients with refractory solid tumors established its safety profile and showed signs of biological activity, including cytokine induction and enhancement of Natural Killer (NK) cell activity.[1][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and representative experimental protocols for its evaluation.

Mechanism of Action: TLR2/4 Agonism

This compound exerts its anti-tumor effects by triggering the innate immune system.[1][2] Its primary molecular targets are TLR2 and TLR4, which are pattern recognition receptors expressed on the surface of various immune cells, particularly antigen-presenting cells (APCs) like macrophages and dendritic cells.[2][[“]][7][8]

Upon binding to TLR2 and TLR4, this compound initiates a downstream signaling cascade predominantly through the Myeloid Differentiation primary response 88 (MyD88) adaptor protein.[2][9][10] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6).[2][10] The cascade continues through the activation of transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IKK complex.[11][12] The final step in this pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus.[4][10]

The activation of NF-κB and other transcription factors like AP-1 results in the transcription and secretion of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.[4][11][13] This orchestrated immune response leads to several anti-tumor effects:

-

Activation of APCs: Enhances antigen presentation and the expression of co-stimulatory molecules, bridging the innate and adaptive immune responses.[11]

-

Cytokine Secretion: Creates an inflammatory tumor microenvironment that is hostile to cancer cells.[1][2]

-

NK Cell Activation: Increases the number and cytotoxic activity of NK cells.[4][14]

-

Inducible Nitric Oxide Synthase (iNOS) Activation: Leads to the production of nitric oxide, which can have apoptotic effects on chemotherapy-resistant tumor cells.[2][10]

-

Immune Cell Infiltration: Promotes the recruitment of various immune cells into the tumor.[1][2]

Signaling Pathway Diagram

Quantitative Data Summary

Preclinical Efficacy

This compound has shown potent anti-tumor activity in various preclinical models.

| Model System | Treatment Protocol | Outcome | Citation |

| Peritoneal Carcinomatosis (PROb colon cancer cells in BDIX rats) | 1 mg/kg this compound, IV, 15 injections every third day | Complete regression of tumors and ascites in 95% of cases | [2][3] |

| B16 Melanoma (C57BL/6 mice) | Single dose of Cyclophosphamide (200 mg/kg) followed by five injections of this compound (1 mg/kg) | Reduced tumor progression and prolonged survival; stimulated NK and CTL responses | [14][15] |

Phase I Clinical Trial Data (NCT01800812)

A Phase I study evaluated the safety and biological response of this compound in patients with refractory solid tumors.[1][4][16]

| Parameter | Data | Citation |

| Patient Population | 17 patients with refractory solid tumors (e.g., colorectal, breast, ovarian) | [3][4][5] |

| Dosing Regimen | IV infusion twice weekly; dose escalation cohorts at 600, 800, and 1000 µg/m² | [1][4][5] |

| Maximum Tolerated Dose | Not established; no dose-limiting toxicity observed up to 1000 µg/m² | [1][4] |

| Safety & Tolerability | Generally well-tolerated. Common adverse events included chills, fever, nausea, fatigue, and headache. No hematological side effects. | [3][4][5] |

| Clinical Efficacy | 3 of 17 patients exhibited disease stabilization with a mean duration of 4 months | [1][4][5] |

| Immunological Response | NK Cells: Progressive increase in NK cell number and activity at 1000 µg/m² dose | [1][4] |

| Cytokines: Peaks of TNF-α and IL-6 after the first infusion (decreasing with subsequent infusions). Peaks of IL-8 and IL-10 after each injection. | [1][4][5][17] |

Experimental Protocols

Detailed protocols for assessing the activity of this compound are crucial for reproducible research. The following sections outline generalized methodologies for key experiments.

In Vivo Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.

1. Cell Culture and Preparation:

- Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, B16 melanoma for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.[18]

- Harvest cells during the exponential growth phase using trypsin.

- Wash cells with sterile, serum-free PBS and resuspend at a concentration of 5x10⁶ cells/mL. Check viability using a trypan blue exclusion assay.

2. Tumor Inoculation:

- Subcutaneously inoculate 6- to 10-week-old female mice on the right flank with 0.1 mL of the cell suspension (e.g., 0.5x10⁶ cells).[18][19]

- Monitor mice regularly for tumor growth.

3. Treatment Administration:

- When tumors reach a predetermined average volume (e.g., 80-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound, Chemotherapy, Combination).

- Administer this compound intravenously or intratumorally according to the study design (e.g., 1 mg/kg).

- Administer other agents (e.g., cyclophosphamide, checkpoint inhibitors) as required by the protocol.[14]

4. Monitoring and Endpoint Analysis:

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[18]

- Monitor animal body weight and overall health.

- At the study endpoint, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).

Experimental Workflow Diagram

References

- 1. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]

- 2. Toll-Like Receptor 2 at the Crossroad between Cancer Cells, the Immune System, and the Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Macrophages transfer antigens to dendritic cells by releasing exosomes containing dead‐cell‐associated antigens partially through a ceramide‐dependent pathway to enhance CD4+ T‐cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efferocytosis in dendritic cells: an overlooked immunoregulatory process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antitumour effect of OM-174 and cyclophosphamide on murine B16 melanoma in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

Defoslimod: An In-Depth Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defoslimod (also known as OM-174) is a synthetic analogue of Lipid A, the endotoxic principle of lipopolysaccharide (LPS) derived from Escherichia coli. Developed as a potent immunotherapeutic agent, this compound's mechanism of action is centered on its agonistic activity on Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1] This targeted interaction triggers a cascade of downstream signaling events, leading to the activation of the innate immune system and subsequent antitumor responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, preclinical efficacy, and clinical findings. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and drug development professionals. Although the clinical development of this compound has been discontinued, the extensive preclinical and early clinical data offer valuable insights into the therapeutic potential of TLR agonists in oncology.[2]

Core Mechanism of Action: TLR2/4 Agonism

This compound functions as a classical immune adjuvant by mimicking pathogen-associated molecular patterns (PAMPs), specifically the Lipid A component of Gram-negative bacteria. This mimicry allows it to bind to and activate TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system.[1]

Signaling Pathway

Upon binding to TLR2 and TLR4, this compound initiates a MyD88-dependent signaling cascade. This pathway culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and IL-10.[2][3] Furthermore, this compound's antitumor efficacy is linked to the activation of the TLR4/IFNγ/NOS II pathway, leading to the production of reactive nitrogen species like nitric oxide (NO) that can induce tumor cell apoptosis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Cure of colon cancer metastasis in rats with the new lipid A OM 174. Apoptosis of tumor cells and immunization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Defoslimod: A Technical Guide to its Potential as a Vaccine Adjuvant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Defoslimod (also known as OM-174) is a synthetic, low-toxicity analogue of the lipid A component of lipopolysaccharide (LPS). It functions as a potent immunomodulator, primarily through its agonistic activity on Toll-like Receptor 4 (TLR4) and to some extent, Toll-like Receptor 2 (TLR2). By activating these key pattern recognition receptors of the innate immune system, this compound stimulates a cascade of downstream signaling events, leading to the activation of antigen-presenting cells (APCs), secretion of pro-inflammatory cytokines and chemokines, and the subsequent orchestration of a robust adaptive immune response. These properties position this compound as a promising candidate for use as a vaccine adjuvant, with the potential to enhance both humoral and cellular immunity against a variety of antigens. This guide provides an in-depth technical overview of this compound, summarizing available preclinical and clinical data, detailing its mechanism of action, and providing insights into relevant experimental methodologies.

Core Mechanism of Action: TLR4 Agonism

This compound mimics the action of bacterial LPS by binding to the TLR4 receptor complex on the surface of innate immune cells, particularly dendritic cells (DCs) and macrophages. This interaction initiates a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and is crucial for the early inflammatory response. It leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

TRIF-Dependent Pathway

Following TLR4 internalization into endosomes, the TRIF-dependent pathway is activated. This pathway is essential for the induction of type I interferons (IFN-α/β) and the late phase of NF-κB activation. Type I interferons play a critical role in antiviral responses and in promoting the cross-presentation of antigens to CD8+ T cells, a key step in generating cytotoxic T lymphocyte (CTL) responses.

Caption: this compound-Induced TLR4 Signaling Pathway.

Potential Role in Inflammasome Activation

The activation of the NLRP3 inflammasome is a critical step in the maturation of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). TLR4 agonists like this compound can provide the priming signal by inducing the transcription of NLRP3 and pro-IL-1β via the MyD88-dependent pathway. While direct evidence for this compound-induced NLRP3 activation is limited, its known mechanism of action strongly suggests a role in priming the inflammasome for activation by a second signal, which can be provided by various pathogen- or danger-associated molecular patterns (PAMPs or DAMPs).

Caption: Hypothesized Role of this compound in NLRP3 Inflammasome Priming.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data from key studies investigating the adjuvant properties of this compound (OM-174).

Table 1: Preclinical Adjuvant Effect of this compound with a Malaria Peptide Vaccine in BALB/c Mice [1]

| Parameter | Antigen Alone | Antigen + IFA | Antigen + this compound (OM-174) |

| Peptide-Specific Antibody Titer (Endpoint Titer) | < 100 | ~10,000 - 100,000 | ~10,000 - 100,000 |

| IFN-γ Secreting CD8+ T cells (Spots/10^6 spleen cells) | Not Reported | ~50 | ~400 (8-fold increase vs. IFA) |

| Protection against P. berghei sporozoite challenge | No Protection | Partial Protection | Significant Protection |

IFA: Incomplete Freund's Adjuvant

Table 2: Immunological Effects of this compound in a Phase I Clinical Trial in Patients with Refractory Solid Tumors [2][3]

| Parameter | Dose Level | Observation |

| Peak TNF-α Concentration | 600-1000 µg/m² | Detected after the first infusion, decreased with subsequent infusions. |

| Peak IL-6 Concentration | 600-1000 µg/m² | Detected after the first infusion, decreased with subsequent infusions. |

| Peak IL-8 Concentration | 600-1000 µg/m² | Observed after each injection. |

| Peak IL-10 Concentration | 600-1000 µg/m² | Observed after each injection. |

| NK Cell Number | 1000 µg/m² | Progressive increase observed. |

| NK Cell Activity | 1000 µg/m² | Progressive increase observed. |

Experimental Protocols

While detailed, step-by-step protocols from the original studies are not fully available in the public domain, this section outlines the general methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

In Vivo Dendritic Cell Maturation and Migration Assay (Murine Model)

This protocol describes the general workflow for assessing the effect of this compound on DC maturation and migration in mice.[4]

Caption: Experimental Workflow for In Vivo DC Maturation Assay.

Methodology Overview:

-

Animal Model: BALB/c mice are typically used.

-

Administration: this compound is administered via subcutaneous injection into the footpad.

-

Tissue Collection: At a specified time point (e.g., 24-48 hours) post-injection, the draining popliteal lymph nodes and spleen are harvested.

-

Cell Preparation: Single-cell suspensions are prepared from the harvested tissues.

-

Flow Cytometry: Cells are stained with a panel of fluorescently labeled antibodies to identify dendritic cells (e.g., anti-CD11c) and assess their maturation status (e.g., anti-MHC Class II, anti-CD80, anti-CD86).

-

Analysis: The percentage of mature DCs and the mean fluorescence intensity of maturation markers are quantified by flow cytometry.

Cytokine Release Assay (Human Whole Blood or PBMCs)

This assay is used to measure the induction of cytokine secretion by this compound.

Methodology Overview:

-

Sample Collection: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are collected from healthy human donors or patients.

-

Stimulation: Cells are cultured in the presence of varying concentrations of this compound for a specified period (e.g., 4-24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Cytotoxic T Lymphocyte (CTL) Activity Assay (Chromium Release Assay)

This assay measures the ability of CTLs generated in response to a vaccine containing this compound to kill target cells.[1]

Methodology Overview:

-

Effector Cell Generation: Spleen cells from immunized mice are harvested and used as effector cells.

-

Target Cell Labeling: Target cells (e.g., peptide-pulsed tumor cells) are labeled with radioactive Chromium-51 (⁵¹Cr).

-

Co-culture: The labeled target cells are co-cultured with the effector cells at various effector-to-target ratios for a defined period (e.g., 4-6 hours).

-

Supernatant Collection: The amount of ⁵¹Cr released into the supernatant due to target cell lysis is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the CTLs.

Formulation and Administration

In preclinical studies, this compound (OM-174) has been formulated as a soluble adjuvant for subcutaneous injection when combined with a peptide antigen.[1] In a Phase I clinical trial for cancer immunotherapy, this compound was administered as an intravenous infusion.[2][3] The optimal formulation and route of administration for its use as a vaccine adjuvant in humans are still under investigation and will likely depend on the specific vaccine antigen and the desired immune response.

Conclusion and Future Directions

This compound has demonstrated significant potential as a vaccine adjuvant through its robust activation of the innate immune system via TLR4. Preclinical and early clinical data indicate its ability to enhance both humoral and cellular immune responses. Further research is warranted to fully elucidate its mechanism of action, particularly its interaction with the inflammasome, and to optimize its formulation and delivery for various vaccine applications. The continued investigation of this compound and other synthetic TLR4 agonists holds great promise for the development of more effective vaccines against a wide range of infectious diseases and cancers.

References

Early-Stage Research on Fingolimod's (FTY720) Anti-Tumor Effects: A Technical Overview

Disclaimer: The initial query for "Defoslimod" yielded no specific results. Based on the phonetic similarity and the context of anti-tumor research, this document focuses on Fingolimod (FTY720) , a well-researched immunomodulatory drug with significant preclinical anti-cancer activity. It is presumed that "this compound" was a likely misspelling.

Introduction

Fingolimod (FTY720), an FDA-approved treatment for multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Beyond its established immunomodulatory role, a substantial body of preclinical evidence has illuminated its potent anti-tumor effects across a spectrum of malignancies.[2][3] This technical guide synthesizes the findings of early-stage research, detailing Fingolimod's mechanisms of action, summarizing quantitative data from in vitro and in vivo studies, and providing an overview of key experimental protocols.

Mechanism of Anti-Tumor Action

Fingolimod exerts its anti-neoplastic properties through a multi-targeted approach, largely independent of its phosphorylated form (FTY720-P) which is responsible for its immunosuppressive effects.[4][5] The primary mechanisms include:

-

Inhibition of Sphingosine Kinase 1 (SphK1): Fingolimod acts as a competitive inhibitor of SphK1, an enzyme often overexpressed in various cancers.[2][6] Inhibition of SphK1 disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine, while reducing the levels of pro-survival S1P.[5]

-

Modulation of S1P Receptor (S1PR) Signaling: By acting as a functional antagonist of S1P receptors, particularly S1PR1, Fingolimod can inhibit cancer cell migration, invasion, and metastasis.[7]

-

Activation of Protein Phosphatase 2A (PP2A): Fingolimod has been shown to activate the tumor suppressor protein PP2A.[2] PP2A activation can lead to the dephosphorylation and inactivation of key pro-survival signaling proteins, including Akt and ERK1/2, thereby promoting apoptosis.[7]

-

Induction of Apoptosis and Autophagy: Fingolimod induces programmed cell death in cancer cells through both caspase-dependent and independent pathways.[5][8] It can also trigger autophagy, which in some contexts, contributes to its cytotoxic effects.[2]

-

Cell Cycle Arrest: Treatment with Fingolimod can lead to the downregulation of key cell cycle regulators like Cyclin D1, resulting in cell cycle arrest, primarily at the G0/G1 and G2/M phases.

-

Anti-Angiogenic Effects: Fingolimod has been demonstrated to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[9][10]

Signaling Pathways Modulated by Fingolimod

Fingolimod's anti-tumor activity is a consequence of its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.

Caption: Fingolimod's multi-target mechanism of action.

Quantitative Data on Anti-Tumor Efficacy

In Vitro Cytotoxicity

Fingolimod has demonstrated dose-dependent cytotoxicity against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the 5-20 µM range following 48 hours of treatment.[4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4T1 | Triple-Negative Breast Cancer | 11.27 | [11] |

| MDA-MB-231-RFP-Luc | Triple-Negative Breast Cancer | 10.35 | [11] |

| BT-20 | Triple-Negative Breast Cancer | 12.89 | [11] |

| MCF-7 | Breast Cancer | ~5-20 | [4] |

| Sk-Br-3 | Breast Cancer | ~5-20 | [4] |

| HCT-116 | Colon Cancer | ~5-20 | [4] |

| SW620 | Colon Cancer | ~5-20 | [4] |

| SCC9 | Head and Neck Squamous Cell Carcinoma | 4.34 | [3] |

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have consistently shown Fingolimod's ability to suppress tumor growth and metastasis.

| Cancer Model | Animal Model | Fingolimod Dosage | Key Findings | Reference |

| Neuroblastoma Xenograft | Nude Mice | Not Specified | Inhibited tumor growth; enhanced the effect of topotecan. | [5][8] |

| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 5 mg/kg, i.p. | Significantly reduced tumor bioluminescence and volume. | [12] |

| Gastric Cancer Xenograft | Nude Mice | Not Specified | Significantly suppressed tumor growth and cell proliferation; increased apoptosis. | [2] |

| Breast Cancer | Mouse Model | Not Specified | Significantly prevented tumor growth and metastasis; prolonged survival. | [2] |

| Triple-Negative Breast Cancer (HCC1806 & MDA-MB-468) | Nude Mice | Not Specified | Synergistic growth inhibition with gefitinib; prolonged survival. | [13] |

Experimental Protocols

In Vitro Cell Viability (MTT/MTS Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Caption: Workflow for assessing cell viability using MTT/MTS assay.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of Fingolimod. Include a vehicle-only control.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[4]

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well and incubate for 3-4 hours.[11][14] During this time, viable cells with active mitochondria will reduce the tetrazolium salt to a colored formazan product.[7]

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.[11]

In Vivo Xenograft Tumor Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 3 x 10^5 to 5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice (e.g., nude or SCID mice).[15][16]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).[15]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Fingolimod (e.g., 5 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or 5 times per week).[12]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[13] For metastasis studies, relevant organs like the lungs or liver can be harvested and analyzed for tumor burden.[12]

Angiogenesis Assays

Various in vitro and in vivo assays can be employed to assess the anti-angiogenic properties of Fingolimod.

-

In Vitro Tube Formation Assay: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, they form capillary-like structures. The inhibitory effect of Fingolimod on this process can be quantified.[9]

-

In Vivo Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and Fingolimod is injected subcutaneously into mice. After a period, the Matrigel plug is excised, and the extent of blood vessel infiltration is quantified.[17]

-

Aortic Ring Assay: Aortas are excised from rats, sectioned into rings, and embedded in a collagen matrix. The outgrowth of microvessels from these rings can be monitored and quantified in the presence or absence of Fingolimod.[17]

Conclusion

The early-stage research on Fingolimod (FTY720) provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. Its ability to target multiple key signaling pathways, induce cancer cell death, and inhibit tumor growth and metastasis in preclinical models is promising. The data summarized in this guide highlights the dose-dependent efficacy of Fingolimod and provides a foundation for the design of future preclinical and clinical studies. Further research is warranted to optimize dosing strategies, explore synergistic combinations with other anti-cancer agents, and identify predictive biomarkers to guide its clinical application.

References

- 1. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of basal-like breast cancer growth by FTY720 in combination with epidermal growth factor receptor kinase blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Sphingosine-1-Phosphate Receptor Modulators in Dendrinic Cell Activation: A Technical Guide

An In-depth Examination of the Immunomodulatory Effects on Dendritic Cell Function

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses.[1][2] Their activation state is a critical determinant of the outcome of an immune response, leading to either immunity or tolerance.[3] Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that have shown significant effects on the immune system, primarily through their influence on lymphocyte trafficking.[4] Emerging evidence, however, indicates that these compounds, with Fingolimod (FTY720) being a prototypic example, also exert direct effects on dendritic cells, thereby influencing their activation and function.[5][6] This technical guide explores the multifaceted role of S1P receptor modulators in dendritic cell activation, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the specific compound "Defoslimod" did not yield direct findings, this guide focuses on the well-characterized S1P receptor modulator Fingolimod to elucidate the mechanisms relevant to this class of drugs.

Mechanism of Action: S1P Receptor Modulation

Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[4] S1P receptor modulators, such as Fingolimod, are structural analogs of S1P.[5] Upon administration, Fingolimod is phosphorylated in vivo to its active form, which then binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[5] This binding initially acts as an agonist, but subsequently leads to the internalization and degradation of the receptors, thereby functionally antagonizing S1P signaling.[5] This process is central to the drug's mechanism of action.

Impact on Dendritic Cell Activation and Function

Dendritic cells express all five S1P receptor subtypes, making them susceptible to the modulatory effects of compounds like Fingolimod.[5][7] The interaction of S1P receptor modulators with DCs can lead to significant alterations in their maturation, migration, and T-cell stimulatory capacity.

Modulation of Dendritic Cell Maturation Markers

The maturation of dendritic cells is characterized by the upregulation of co-stimulatory molecules and MHC class II, which are essential for effective T-cell activation.[3][8] Studies on S1P receptor modulators have revealed a complex and sometimes contradictory impact on the expression of these key surface markers.

In vitro and ex vivo studies with Fingolimod have shown that it can inhibit the expression of CD83 and HLA-DR on dendritic cells, while paradoxically upregulating CD86.[6] Another study reported that exposure to the active metabolite of Fingolimod led to reduced expression of MHC class II and CD86 on skin DCs.[9] This differential regulation suggests a nuanced effect on the maturation process, potentially skewing the DC phenotype towards a less immunogenic state.

Table 1: Effect of Fingolimod on Dendritic Cell Maturation Markers

| Marker | Reported Effect | Reference |

| CD83 | Inhibition | [6] |

| CD86 | Upregulation / Reduced Expression | [6][9] |

| HLA-DR (MHC Class II) | Inhibition / Reduced Expression | [6][9] |

| CD80 | Downregulation | [6] |

| CD40 | Unaffected | [6] |

Influence on Cytokine Production

Cytokines secreted by dendritic cells play a crucial role in polarizing T-cell responses.[10][11] S1P receptor modulation has been shown to significantly alter the cytokine profile of DCs. Fingolimod has been associated with a reduced release of pro-inflammatory cytokines from both dendritic cells and monocytes.[6] Specifically, a decrease in the expression of IL-1beta, TNF-alpha, IL-12, and IL-23 has been observed in slanDCs (a pro-inflammatory DC subset) from patients treated with Fingolimod.[6] This reduction in pro-inflammatory cytokine production can contribute to the overall immunosuppressive effect of the drug.

Table 2: Impact of Fingolimod on Cytokine Secretion by Dendritic Cells

| Cytokine | Reported Effect | Reference |

| IL-1β | Reduced Release | [6] |

| TNF-α | Reduced Release | [6] |

| IL-12 | Reduced Release | [6] |

| IL-23 | Reduced Release | [6] |

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of S1P receptor modulators on dendritic cells are mediated through complex signaling pathways. The experimental investigation of these effects typically involves a series of well-defined protocols.

Signaling Pathway of S1P Receptor Modulation in Dendritic Cells

The binding of Fingolimod-phosphate to S1P receptors on dendritic cells initiates a cascade of intracellular events. While the precise downstream signaling in DCs is not fully elucidated, it is known to involve G-protein-mediated pathways that ultimately affect gene transcription related to maturation and cytokine production.[5]

Caption: S1P receptor modulator signaling in dendritic cells.

Experimental Workflow for Assessing Dendritic Cell Activation

The investigation of the effects of a compound like an S1P receptor modulator on dendritic cell activation follows a standardized workflow, from DC generation to functional analysis.

Caption: Workflow for studying DC activation.

Detailed Experimental Protocols

Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor buffy coats by density gradient centrifugation.

-

Monocyte Enrichment: Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.

-

Differentiation into Immature DCs (iDCs): Purified monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).[12][13]

-

Treatment and Maturation: iDCs are pre-treated with the S1P receptor modulator at various concentrations for a specified period (e.g., 2 hours) before the addition of a maturation stimulus, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for 24-48 hours.[6]

Analysis of Dendritic Cell Phenotype by Flow Cytometry

-

Cell Staining: Mature DCs are harvested, washed, and stained with fluorescently-labeled monoclonal antibodies specific for surface markers such as CD80, CD86, CD83, and HLA-DR.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The expression levels of the markers are quantified by analyzing the mean fluorescence intensity (MFI).

Measurement of Cytokine Production

-

Supernatant Collection: Cell culture supernatants are collected after the maturation period.

-

Cytokine Quantification: The concentrations of various cytokines (e.g., IL-1β, TNF-α, IL-12, IL-23, IL-10) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA) kits according to the manufacturer's instructions.[6]

Conclusion

Sphingosine-1-phosphate receptor modulators, exemplified by Fingolimod, exert significant immunomodulatory effects on dendritic cells. These compounds can alter the expression of key maturation markers and suppress the production of pro-inflammatory cytokines, thereby skewing the dendritic cell phenotype towards a more tolerogenic state. This direct action on dendritic cells, in addition to their well-established effects on lymphocyte trafficking, contributes to their overall therapeutic efficacy in autoimmune and inflammatory diseases. Further research into the precise molecular mechanisms governing these effects will be crucial for the development of next-generation S1P receptor modulators with enhanced selectivity and therapeutic profiles. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued investigation of these promising immunomodulatory agents.

References

- 1. Sphingosine-1-phosphate modulates dendritic cell function: focus on non-migratory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]

- 5. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated Apoptotic Cells Induce Dendritic Cell Maturation via Engagement of Toll-like Receptor 4 (TLR4), Dendritic Cell-specific Intercellular Adhesion Molecule 3 (ICAM-3)-grabbing Nonintegrin (DC-SIGN), and β2 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine 1-phosphate receptor agonism impairs skin dendritic cell migration and homing to secondary lymphoid tissue: association with prolonged allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytokine production by mouse myeloid dendritic cells in relation to differentiation and terminal maturation induced by lipopolysaccharide or CD40 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BMDC isolation protocol - mouse [abcam.com]

Methodological & Application

Application Note: Defoslimod (OM-174) In Vitro Assay Protocol for Cytokine Release

Audience: Researchers, scientists, and drug development professionals.

Introduction Defoslimod (OM-174) is a synthetic analogue of lipid A, the bioactive component of lipopolysaccharides.[1][2] It functions as an immunomodulator by acting as a dual agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[1][3] By activating these receptors on immune cells, this compound triggers an innate immune response characterized by the secretion of various cytokines, which can lead to anti-tumor effects.[2][4] In vitro cytokine release assays (CRAs) are essential preclinical tools for characterizing the biological activity of immunomodulatory agents like this compound. These assays help to elucidate the mechanism of action, determine the potency of cytokine induction, and provide an early assessment of the potential for clinically significant inflammatory responses, such as Cytokine Release Syndrome (CRS).[5][6]

This document provides a detailed protocol for conducting an in vitro cytokine release assay to evaluate the effects of this compound on human peripheral blood mononuclear cells (PBMCs).

Mechanism of Action: TLR2/TLR4 Signaling

This compound exerts its immunostimulatory effects by binding to TLR2 and TLR4 on the surface of innate immune cells such as macrophages and dendritic cells.[1][4] This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This pathway culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding a variety of pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-6, IL-8, and IL-10.[7][8]

Caption: Simplified signaling pathway of this compound via TLR2/TLR4 activation.

Data Presentation: Cytokine Release Profile